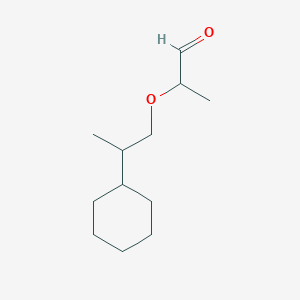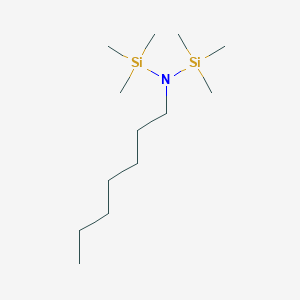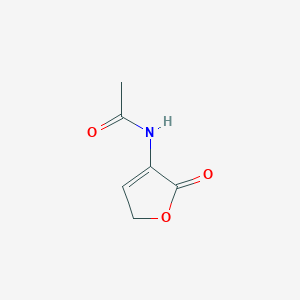![molecular formula C14H12N2O4 B14375398 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid CAS No. 90183-47-4](/img/structure/B14375398.png)
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a pyridin-3-ylmethylcarbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxybenzoic acid and pyridin-3-ylmethylamine.
Formation of Amide Bond: The carboxylic acid group of 2-hydroxybenzoic acid reacts with the amine group of pyridin-3-ylmethylamine to form an amide bond. This reaction is typically facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzaldehyde or 2-hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoquinone.
Reduction: Formation of 2-hydroxy-5-{[(pyridin-3-yl)methyl]amino}benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
科学研究应用
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridin-3-ylmethyl group can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Hydroxybenzoic acid:
Pyridin-3-ylmethylamine: A key starting material in the synthesis of the compound.
2-Hydroxy-5-{[(pyridin-2-yl)methyl]carbamoyl}benzoic acid: A similar compound with the pyridinyl group at a different position.
Uniqueness
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is unique due to the specific positioning of the pyridin-3-ylmethylcarbamoyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
90183-47-4 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
2-hydroxy-5-(pyridin-3-ylmethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c17-12-4-3-10(6-11(12)14(19)20)13(18)16-8-9-2-1-5-15-7-9/h1-7,17H,8H2,(H,16,18)(H,19,20) |
InChI 键 |
QFFPKLVOCCCSMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14375319.png)
![2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14375320.png)

![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)
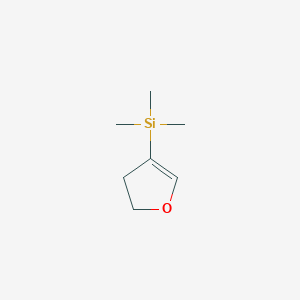
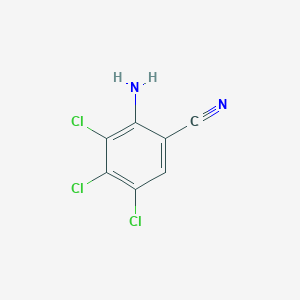
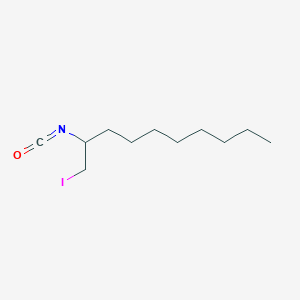
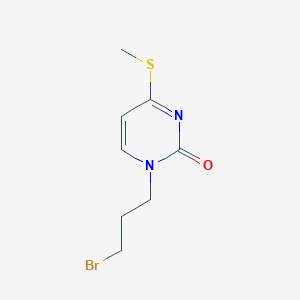
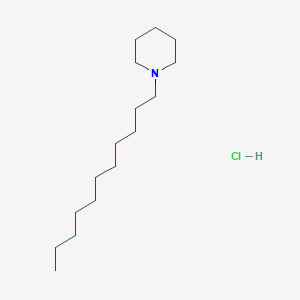
![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
